1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-14-10-5-6-15-8-9(10)12(13-14)11-4-3-7-16-11/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXMQNHHTTWESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the inhibition or activation of enzymatic activity, which can lead to downstream effects on cellular processes. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signaling pathways that are crucial for cell proliferation and survival .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzymatic efficiency . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .
Biological Activity
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its anticancer properties, anti-inflammatory activity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 233.33 g/mol. The structure includes a pyrazole ring fused with a tetrahydropyran moiety and a thiophene substituent which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. A notable study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Testing : The compound was evaluated against breast cancer cell line MCF-7. Results indicated a promising cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics .
- Mechanism of Action : The mechanism appears to involve apoptosis induction in cancer cells. Staining assays revealed late apoptotic characteristics in treated cells, suggesting that the compound may activate apoptotic pathways .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown potential as an anti-inflammatory agent:
- Cox Inhibition : Compounds structurally related to this compound have been reported to inhibit COX-2 enzyme activity effectively. This inhibition is crucial as COX-2 plays a significant role in inflammatory processes .
- In Vivo Studies : Animal models demonstrated that derivatives of this compound significantly reduced paw edema in rats when administered at specific doses .
Data Tables
The following table summarizes key findings regarding the biological activities of this compound and related compounds.
| Activity | Tested Compound | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | This compound | MCF-7 Breast Cancer | < 10 | Induction of apoptosis |
| Anti-inflammatory | Related pyrazole derivatives | Rat Paw Edema Model | Not specified | COX-2 inhibition |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Breast Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated that certain modifications to the pyrazole structure enhanced anticancer activity against MCF-7 cells compared to traditional therapies .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed significant reduction in inflammatory markers and symptoms when compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrano-pyrazole compounds exhibit notable antimicrobial properties. Studies have shown that 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can inhibit the growth of various bacterial strains. For instance, a study published in Chemical & Pharmaceutical Bulletin demonstrated that similar compounds effectively targeted Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to reduce inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The anticancer activity of tetrahydropyrano-pyrazole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. The presence of the thiophene ring is believed to enhance the interaction with cellular targets involved in cancer progression .
Organic Electronics
This compound has potential applications in organic electronics due to its favorable electronic properties. Its ability to act as a hole transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that incorporating such compounds can improve device efficiency by enhancing charge mobility .
Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with specific functionalities. The incorporation of thiophene units can impart conductive properties to polymers, making them suitable for applications in flexible electronics and sensors .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as cycloadditions and substitutions, facilitating the development of new molecules with desired properties .
Catalysis
Moreover, derivatives of this compound have been investigated for their catalytic properties in organic reactions. They can act as catalysts or co-catalysts in reactions such as cross-coupling and oxidation processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Properties
Alkyl Group Variations
- Ethyl vs. Isopropyl : The ethyl group in the target compound offers moderate steric bulk, balancing solubility and membrane permeability. In contrast, the isopropyl analog () may hinder binding due to increased steric hindrance .
- Thiophen-2-yl vs. Thiophen-3-yl : The 2-position of thiophene enhances electronic conjugation, improving interactions with hydrophobic enzyme pockets compared to the 3-isomer .
Heterocyclic Substituents
Functional Group Variations
- Carboxylate Ester () : The ester group serves as a synthetic handle for further modifications but may reduce in vivo stability due to hydrolysis .
Pharmacological Potential
- Anticancer Activity : Indolyl derivatives (Wang et al., 2016) show promising cytotoxicity, suggesting the thiophen-2-yl variant may exhibit similar mechanisms .
- Antimicrobial and Antioxidant Effects: Pyrano[2,3-c]pyrazoles with electron-withdrawing groups (e.g., –CN) demonstrate antimicrobial activity, though [4,3-c] isomers are understudied .
Preparation Methods
Adaptation for 1-Ethyl-3-(thiophen-2-yl) Substitution
To prepare 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, the following modifications are typically employed:
- Introduction of Ethyl Group: Alkylation at the N1 position of the pyrazole ring can be achieved by reaction with ethyl halides (e.g., ethyl bromide) under basic conditions after formation of the pyrazole core.
- Thiophen-2-yl Group Incorporation: The thiophene substituent at the 3-position can be introduced either by using thiophene-containing starting materials or via Suzuki or Stille cross-coupling reactions post-cyclization, depending on synthetic feasibility.
Comparative Analysis of Preparation Routes
| Step | Method Description | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Keto-ester formation from tetrahydropyranone and diethyl oxalate | THF, Li bis(trimethylsilyl)amide, -70 to -80 °C, 30-120 min | Moderate to high | Mild conditions, scalable |
| 2 | Cyclization with hydrazine hydrate | Glacial acetic acid, 20-30 °C, overnight | High | Simple purification, avoids isomers |
| 3 | Hydrolysis to acid | Ethanol, LiOH, 40-60 °C, 2-3 h | High | High purity product, straightforward isolation |
| N1 Alkylation | Alkylation with ethyl halide | Basic medium, reflux or room temp | Variable | Requires optimization for selectivity |
| C3 Thiophene introduction | Cross-coupling or thiophene-based precursors | Pd-catalyzed coupling or substitution | Variable | Depends on precursor availability |
Research Findings and Advantages
- The described synthetic route avoids hazardous reagents like ethyl diazoacetate, which is explosive and problematic for scale-up.
- Use of lithium bis(trimethylsilyl)amide as a base at low temperatures allows for controlled formation of the keto-ester intermediate with good yield.
- The cyclization step with hydrazine hydrate proceeds under mild conditions, minimizing side reactions and isomer formation.
- The overall three-step synthesis achieves an overall yield of approximately 65%, with high purity (up to 99%) after simple work-up procedures.
- The method is amenable to process scale-up due to mild conditions, inexpensive raw materials, and straightforward purification without complex chromatography.
- Modifications for ethyl and thiophene substituents are well-established in heterocyclic chemistry, enabling the preparation of the target compound with high regioselectivity.
Summary Table of Key Reaction Parameters
| Parameter | Conditions/Values |
|---|---|
| Solvent for Step 1 | Tetrahydrofuran (THF) |
| Base for Step 1 | Lithium bis(trimethylsilyl)amide |
| Temperature Step 1 | -70 to -80 °C |
| Reaction Time Step 1 | 30 to 120 minutes |
| Solvent Step 2 | Glacial acetic acid |
| Reaction Temperature Step 2 | 20 to 30 °C |
| Reaction Time Step 2 | Overnight (~12-16 hours) |
| pH Adjustment Step 2 | 8 to 9 (using solid sodium carbonate) |
| Solvent Step 3 | Ethanol |
| Base Step 3 | Lithium hydroxide aqueous solution |
| Temperature Step 3 | 10-20 °C for addition, then 40-60 °C for reaction |
| Reaction Time Step 3 | 2 to 3 hours |
| Overall Yield | ~65% |
| Purity of Final Product | ~99% |
Q & A
Q. What are the standard synthetic routes for preparing pyrano[4,3-c]pyrazole derivatives, and how are reaction conditions optimized?
Pyrano[4,3-c]pyrazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, hydrazine hydrate, and β-ketoesters. Optimization often focuses on solvent selection (e.g., water or ethanol for green synthesis), catalyst type (e.g., Brønsted-acidic ionic liquids like [TMBSED][TFA]₂), and temperature (50–80°C). For example, zinc catalysts in aqueous media at 80°C achieved yields up to 94% . Reaction progress is monitored via TLC, and products are purified via recrystallization or chromatography .
Q. Which spectroscopic techniques are critical for characterizing pyrano[4,3-c]pyrazole derivatives?
Key techniques include:
- ¹H NMR to confirm substituent integration and ring fusion patterns.
- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
- HPLC for purity assessment (≥95% purity is typical).
- X-ray crystallography for resolving fused-ring conformations, as demonstrated in studies of related pyrano[2,3-c]pyrazole analogs .
Q. What in vitro models are used to evaluate the antitumor potential of pyrano[4,3-c]pyrazole derivatives?
Standard assays include testing against human cancer cell lines (e.g., HGC-27 gastric, PC-3 prostate) using MTT or SRB assays. Compound 286 (a structurally related derivative) showed IC₅₀ values <10 µM against HGC-27 and PC-3, with mechanistic follow-up (e.g., histone hyperacetylation assays) to confirm target engagement .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene substitution) influence bioactivity in pyrano[4,3-c]pyrazole derivatives?
Substituents at the 3-position (e.g., thiophen-2-yl) enhance π-π stacking with biological targets. For instance, thiophene-containing derivatives exhibit improved kinase inhibition (e.g., Chk2 inhibition with IC₅₀ ~50 nM) due to increased hydrophobic interactions. Computational docking (e.g., using PDB:3LD6 for lanosterol 14α-demethylase) helps predict binding modes .
Q. What strategies address contradictory cytotoxicity data across cancer cell lines?
Discrepancies (e.g., high activity in HGC-27 but low efficacy in MCF-7) may arise from differential expression of molecular targets (e.g., HDAC isoforms). Validated approaches include:
Q. Can green chemistry methods replace traditional catalysts in synthesizing pyrano[4,3-c]pyrazoles?
Yes. Banana peel extract (WEB) and meglumine catalyze MCRs under mild conditions (room temperature, aqueous media) with yields >85%. These methods reduce waste and avoid toxic metals, though reaction times may increase (30–60 minutes vs. 10 minutes for ionic liquid catalysis) .
Q. How do in vivo pharmacokinetic studies inform the development of pyrano[4,3-c]pyrazole-based therapeutics?
In vivo models (e.g., HCT-116 xenografts) evaluate bioavailability and toxicity. For example, compound 287 showed tumor growth inhibition >60% at 50 mg/kg/day via oral administration, with plasma half-life (t₁/₂) of ~4 hours. Metabolite profiling via LC-MS/MS identifies major degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Key Insights
- Synthetic Flexibility : Pyrano[4,3-c]pyrazoles are accessible via diverse routes, enabling rapid SAR exploration.
- Mechanistic Depth : Bioactivity correlates with substituent electronic properties (e.g., electron-withdrawing groups enhance kinase affinity).
- Translational Gaps : Limited in vivo data necessitate further PK/PD studies to advance lead compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
